2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide
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Description
2-(2-fluorophenoxy)-N-(2-methyl-2-(thiophen-3-yl)propyl)acetamide is a useful research compound. Its molecular formula is C16H18FNO2S and its molecular weight is 307.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound has been a subject of interest in the synthesis and characterization of novel chemical entities. For example, Yang Man-li (2008) synthesized novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides using 3-fluoro-4-cyanophenol as primary compounds, showcasing the versatility of fluorophenoxy derivatives in chemical synthesis Yang Man-li, 2008. Similarly, Li Ying-jun (2012) conducted an NMR study on a novel 1,3,4-oxadiazole derivative containing benzimidazole moiety, highlighting the structural elucidation of complex acetamide derivatives Li Ying-jun, 2012.
Pharmacological Research
In pharmacological research, the compound's derivatives have shown potential in various therapeutic areas. For instance, the study by Karanewsky et al. (2015) on a novel cooling agent demonstrated not only the compound's potential in food and beverage applications but also its rapid metabolism and safety profile in preclinical models Karanewsky et al., 2015. Another example is the work by T. Prashanth et al. (2014), which synthesized and evaluated benzophenone-thiazole derivatives as potent VEGF-A inhibitors, indicating the role of phenoxyacetamide derivatives in cancer therapy T. Prashanth et al., 2014.
Material Science and Photovoltaic Efficiency
The compound and its derivatives also find applications in material science and photovoltaic efficiency modeling. The study by Y. Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs investigated their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells, demonstrating the compound's versatility beyond pharmacological applications Y. Mary et al., 2020.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-methyl-2-thiophen-3-ylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-16(2,12-7-8-21-10-12)11-18-15(19)9-20-14-6-4-3-5-13(14)17/h3-8,10H,9,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVSUMSBDNBMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)COC1=CC=CC=C1F)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.